Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate
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Description
Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a complex organic molecule that has been synthesized using a variety of methods, and its mechanism of action and biochemical effects have been extensively studied.
Scientific Research Applications
- Significance : PROTACs are innovative molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This approach has implications for cancer therapy and other diseases where targeted protein degradation is desirable .
- Significance : Niraparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA1 and BRCA2 mutant tumors. Understanding the synthesis and properties of this intermediate contributes to drug development .
- Significance : These natural products exhibit biological activities and may serve as leads for drug discovery or provide insights into cellular processes .
- Significance : Understanding the synthesis and properties of related compounds can aid in addressing drug abuse and overdose-related issues .
- Significance : Insights gained from studying this compound can inform drug design, pharmacokinetics, and structure-activity relationships .
PROTAC Development for Targeted Protein Degradation
Intermediate in Niraparib Synthesis
Potential Precursor to Biologically Active Natural Products
Opioid Crisis Research
Chemical Biology and Medicinal Chemistry
Linker in Drug Conjugates
properties
IUPAC Name |
tert-butyl 4-[amino-(3-fluorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-7-12(8-10-20)15(19)13-5-4-6-14(18)11-13/h4-6,11-12,15H,7-10,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJIQYIZUVCQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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